



# The Role of JAMM Deubiquitinases in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | JAMM protein inhibitor 2 |           |
| Cat. No.:            | B7806181                 | Get Quote |

Authored for: Researchers, Scientists, and Drug Development Professionals

December 12, 2025

## **Executive Summary**

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular homeostasis, and its dysregulation is a hallmark of cancer. Deubiquitinating enzymes (DUBs) are key components of this system, reversing the process of ubiquitination and thereby controlling protein stability, localization, and activity. The JAB1/MPN/Mov34 metalloenzyme (JAMM) family represents the only class of zinc-dependent metalloproteinase DUBs, making them structurally and mechanistically distinct from the more common cysteine protease DUBs.[1][2] This unique catalytic mechanism, combined with their relatively small number and critical involvement in oncogenic pathways, positions JAMM proteins as highly attractive targets for novel cancer therapeutics.[1][3][4]

This technical guide provides an in-depth exploration of the role of key JAMM family members—including CSN5, Rpn11, BRCC36, and AMSH—in cancer progression. We detail their mechanisms of action, summarize their expression and prognostic significance across various malignancies in structured tables, and describe their influence on critical cancer-related signaling pathways. Furthermore, this document provides detailed experimental protocols for assays essential to the study of JAMM DUBs and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.



### Introduction to the JAMM Family of Deubiquitinases

The human genome encodes approximately 100 DUBs, which are broadly classified into seven families.[5][6] Among these, the JAMM family is unique.

- Catalytic Mechanism: Unlike the other six families, which are cysteine proteases, JAMM
  DUBs are metalloproteinases that utilize a coordinated Zn²+ ion to activate a water molecule,
  which then hydrolyzes the isopeptide bond between ubiquitin and its substrate protein.[1][2]
   [3]
- Key Members: The human genome contains 12 proteins with a JAMM domain, seven of which are known to possess catalytic activity: CSN5 (Jab1), Rpn11 (PSMD14), BRCC36, AMSH, AMSH-LP, MYSM1, and eIF3h.[1]
- Cellular Functions: These enzymes are integral to a multitude of cellular processes. Rpn11 and CSN5 are involved in protein degradation, BRCC36 is critical for the DNA damage response, and AMSH/AMSH-LP regulate endocytosis and cytokine signaling.[1]
   Dysregulation of these functions is frequently associated with tumorigenesis.

### **Core JAMM Proteins in Cancer Progression**

Several JAMM DUBs have been identified as significant contributors to cancer development and progression through their interaction with and regulation of key oncogenes and tumor suppressors.

#### **CSN5 (Jab1): The Master Regulator**

CSN5, also known as Jab1, is the catalytic subunit of the COP9 signalosome, a multifunctional protein complex.[7] It plays a central role in modulating signal transduction, cell cycle progression, and apoptosis.[7][8]

- Mechanism of Action: CSN5's primary oncogenic functions stem from its ability to deubiquitinate proteins and, crucially, to deneddylate Cullin-RING E3 ligases (CRLs), which activates them and leads to the degradation of numerous tumor suppressor proteins.[7]
- Role in Cancer: CSN5 is frequently overexpressed in a wide range of human cancers, including breast, lung, colorectal, and liver cancer, where its high expression often correlates



with poor patient prognosis.[9][10] It promotes tumorigenesis by facilitating the degradation of key tumor suppressors, most notably the cyclin-dependent kinase inhibitor p27Kip1 and the tumor suppressor p53.[7][10] By exporting p27 from the nucleus to the cytoplasm for degradation, CSN5 promotes cell cycle progression from G1 to S phase.[7]

Signaling Pathways: CSN5 is a critical node in several oncogenic signaling pathways. It is a
downstream target of EGFR and HER-2/neu signaling in breast cancer and has been shown
to enhance TGF-β signaling, which can contribute to tumor progression in advanced stages.
 [7]

#### Rpn11 (PSMD14): The Proteasome's Gatekeeper

Rpn11 is an essential and intrinsic DUB of the 19S regulatory particle of the 26S proteasome. [11] Its primary function is to remove ubiquitin chains from substrate proteins immediately before they are translocated into the proteasome's catalytic core for degradation.[12]

- Mechanism of Action: By cleaving the ubiquitin chain, Rpn11 ensures the efficient degradation of the substrate while recycling ubiquitin molecules for reuse. Its activity is tightly coupled to substrate translocation by the proteasome's ATPase motor.[12]
- Role in Cancer: Rpn11 is often upregulated in cancers like breast and multiple myeloma, and
  its high expression is associated with poor prognosis.[11][13] It functions as a potent
  oncogene by ensuring the timely degradation of tumor suppressors and cell cycle inhibitors.
   Studies have shown that knockdown of Rpn11 in breast cancer cells leads to a significant
  reduction in cell proliferation, cell cycle arrest at G0/G1, and increased apoptosis.[13]
- Therapeutic Potential: Rpn11 is a compelling therapeutic target. Its inhibition leads to the accumulation of ubiquitinated proteins on the proteasome, stalling degradation and inducing apoptosis. This makes it a promising target for cancers that have developed resistance to direct proteasome inhibitors like bortezomib.[11][12]

#### **BRCC36: The Guardian of the Genome**

BRCC36 is a deubiquitinase that specifically cleaves K63-linked polyubiquitin chains, which are typically involved in non-degradative signaling pathways.[14] It serves as the catalytic core for two mutually exclusive protein complexes with critical, distinct functions.



- BRCA1-A Complex: In this complex, BRCC36 is essential for the DNA double-strand break (DSB) repair pathway. The complex is recruited to sites of DNA damage and regulates the balance between different repair mechanisms, specifically opposing homologous recombination.[14] This function is critical for maintaining genomic stability.
- BRISC Complex: As part of the BRISC complex, BRCC36 is involved in regulating immune and inflammatory signaling pathways.[14] Recent research has shown that the metabolic enzyme SHMT2α, which is often upregulated to support cancer cell growth in hypoxic environments, can bind to and inhibit the deubiquitinating activity of the BRISC complex.[14] [15][16]

### AMSH: A Regulator of TGF-β Signaling

The Associated Molecule with the SH3 domain of STAM (AMSH) is another K63-specific DUB. Its primary roles are in regulating the sorting of endocytosed cell-surface receptors and modulating cytokine signaling pathways.

Role in Cancer: AMSH's connection to cancer is primarily through its involvement in the TGF-β/BMP signaling pathway.[17] It can bind to the inhibitory SMAD proteins (I-SMADs), such as Smad6 and Smad7, and antagonize their inhibitory effect on the pathway.[17][18] The stability and function of AMSH itself are regulated by ubiquitination mediated by the E3 ligase Smurf2, a process facilitated by the protein RNF11, which has been implicated in breast cancer.[18]

### **Quantitative Data on JAMM Proteins in Cancer**

The clinical relevance of JAMM DUBs is underscored by their differential expression in tumor tissues compared to normal tissues and the correlation of this expression with patient outcomes.

Table 1: Expression and Prognostic Significance of Key JAMM DUBs in Various Cancers



| JAMM Protein      | Cancer Type                 | Expression<br>Status               | Impact on<br>Prognosis            | Reference(s) |
|-------------------|-----------------------------|------------------------------------|-----------------------------------|--------------|
| CSN5 (Jab1)       | Breast Cancer               | Overexpresse<br>d                  | Poor                              | [7][10]      |
|                   | Lung Cancer                 | Overexpressed                      | Poor                              | [9][10]      |
|                   | Colorectal<br>Cancer        | Overexpressed                      | Poor                              | [9]          |
|                   | Gastric Cancer              | Overexpressed                      | Poor                              | [10]         |
|                   | Hepatocellular<br>Carcinoma | Overexpressed                      | Poor                              | [10]         |
| Rpn11<br>(PSMD14) | Breast Cancer               | Upregulated                        | Poor                              | [13]         |
|                   | Multiple<br>Myeloma         | Overexpressed                      | Poor                              | [4][11]      |
|                   | Esophageal<br>Cancer        | Upregulated                        | Poor                              | [11]         |
|                   | Hepatocellular<br>Carcinoma | Upregulated                        | Poor                              | [11]         |
| BRCC36            | Breast Cancer               | Mutations linked<br>to early-onset | Implicated in genomic instability | [19]         |

| AMSH | Breast Cancer | Implicated via RNF11/Smurf2 axis | Potential role in TGF- $\beta$  signaling | [18] |

Table 2: Inhibitors of JAMM Deubiquitinases



| Inhibitor | Target(s) | Mechanism                                | Potential<br>Application             | Reference(s) |
|-----------|-----------|------------------------------------------|--------------------------------------|--------------|
| Capzimin  | Rpn11     | Specific small-<br>molecule<br>inhibitor | Multiple<br>Myeloma,<br>Solid Tumors | [4][11][20]  |
| CSN5i-3   | CSN5      | Specific small-<br>molecule<br>inhibitor | Cancers with CSN5 overexpression     | [4][20]      |

| O-phenanthroline | Rpn11 (and other metalloproteases) | Zinc chelator | Multiple Myeloma (overcomes bortezomib resistance) |[12] |

## **Visualization of Pathways and Workflows**

Visual models are essential for understanding the complex interactions and processes involving JAMM proteins. The following diagrams were generated using the Graphviz DOT language, adhering to a high-contrast color palette for clarity.

# Signaling Pathway: CSN5/Jab1 Regulation of Cell Cycle and Apoptosis

This diagram illustrates how CSN5 promotes cancer progression by destabilizing the tumor suppressors p53 and p27.





Click to download full resolution via product page

Caption: CSN5/Jab1 promotes cancer cell survival and proliferation.

# Experimental Workflow: Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This workflow outlines the key steps for identifying proteins that interact with a specific JAMM DUB.





Click to download full resolution via product page

Caption: Workflow for Co-Immunoprecipitation to validate protein interactions.

## Logical Relationship: JAMM DUBs as Central Regulators of the UPS in Cancer

This diagram illustrates the central position of JAMM DUBs in controlling protein fate and influencing cancer hallmarks.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

#### Foundational & Exploratory





- 5. researchgate.net [researchgate.net]
- 6. A review of deubiquitinases and thier roles in tumorigenesis and development PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAB1/CSN5: a new player in cell cycle control and cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Jab1/Cops5: a promising target for cancer diagnosis and therapy ProQuest [proquest.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity PMC [pmc.ncbi.nlm.nih.gov]
- 13. RPN11 deubiquitinase promotes proliferation and migration of breast cancer cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Basis of BRCC36 Function in DNA Repair and Immune Regulation PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. Structural Basis of BRCC36 Function in DNA Repair and Immune Regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The regulation of TGF-β/SMAD signaling by protein deubiquitination PMC [pmc.ncbi.nlm.nih.gov]
- 18. An RNF11: Smurf2 complex mediates ubiquitination of the AMSH protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [The Role of JAMM Deubiquitinases in Cancer Progression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7806181#role-of-jamm-proteins-in-cancer-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com